Spiredine

Natural Products Chemistry NMR Spectroscopy Structural Elucidation

Standardizing LC-MS/MS methods for Spiraea japonica complex analysis is often complicated by the co-elution of hetisine- and atisine-type alkaloids. Spiredine (CAS 60062-45-5) directly addresses this analytical bottleneck. - Serves as a system suitability standard to verify MS² collision energy settings for diagnostic skeleton-type fragmentation. - Enables discrimination between 57+ diterpenoid alkaloids in complex botanical extracts. - Available as a ≥98% HPLC reference standard in sizes from 5 mg to gram scale, ensuring supply chain continuity for method validation and quality control.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
CAS No. 60062-45-5
Cat. No. B1246998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiredine
CAS60062-45-5
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC12CCCC34C1C(=O)CC56C3C(=O)C(CC5C4N7C2OCC7)C(=C)C6
InChIInChI=1S/C22H27NO3/c1-11-9-21-10-14(24)16-20(2)4-3-5-22(16)17(21)15(25)12(11)8-13(21)18(22)23-6-7-26-19(20)23/h12-13,16-19H,1,3-10H2,2H3/t12-,13?,16-,17-,18-,19?,20-,21+,22+/m1/s1
InChIKeySMCYLHSXVDDYCA-UXTSAHMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiredine Sourcing and Structural Identity


Spiredine (CAS 60062-45-5) is a naturally occurring C20-diterpenoid alkaloid isolated from Spiraea japonica L. f. var. fortunei. It is classified as a diterpenoid alkaloid and derives from a hydride of an atisane . The compound is characterized by a molecular formula of C22H27NO3, a molecular weight of 353.45 g/mol, and a melting point of 163°C . Structurally, Spiredine contains an unusual oxazolidine ring fused into its pentacyclic framework, a feature confirmed by NMR studies . As a known alkaloid within the Spiraea genus, spiredine co-occurs with closely related atisane-type alkaloids such as spiradine A, spiradine B, and spirasine V/VI, making its definitive identification and quantification essential for natural product research and phytochemical standardization .

Hetisine-type diterpenoid alkaloid reference standard for skeletal differentiation studies
Oxazolidine ring enables unique solution-state isomerization for NMR identity confirmation
Suitable as a chemotaxonomic marker for Spiraea and Thalictrum species authentication workflows

Spiredine Procurement Uniqueness


Superficially interchangeable Spiraea-derived alkaloids such as spiradine A (C22H29NO3, MW 355.47 g/mol), spiradine B, or spirasine V/VI share the same atisane diterpenoid backbone but differ critically in the oxidation state of their functional groups and the presence or absence of the defining oxazolidine ring . These structural divergences translate into distinct chromatographic retention behaviors, unique NMR spectroscopic signatures, and differential interactions with biological targets, precluding simple substitution in analytical reference standard applications or in structure-activity relationship studies. Substitution without rigorous verification introduces uncertainty in compound identity and quantification, particularly in HPLC-based quality control of botanical extracts where base-line resolution of co-eluting congeners is essential .

Risk factor
Spiredine (Hetisine-type)
Atisine-type analogs (spiramines/spiradines)
ESI-MS² fragmentation
Higher collision energy for secondary dissociation; diagnostic for skeleton identification
Lower collision energy; may lead to misidentification if substituted without MS² verification
Antiplatelet selectivity
Weaker, non-selective inhibition across PAF/ADP/AA pathways
Selective PAF inhibition (12/14 atisine-type compounds); pharmacological profile cannot be transferred
NMR structural signature
Oxazolidine ring generates dual ¹H/¹³C signals due to C-19 isomerization
Non-oxazolidine hetisine analogs (e.g., Spiradine A/B) lack this diagnostic signal pattern

Spiredine Quantitative Differentiation


ESI-MS² Collision Energy Differentiation

Spiredine uniquely possesses a fused oxazolidine ring (N-C-O heterocycle), a structural feature absent in spiradine A (a simple atisane diterpene without a nitrogen-containing heterocycle). This oxazolidine ring imparts a distinctive exocyclic methylene group and a methylene group adjacent to a quaternary carbon atom, clearly observed in NMR spectra. The 13C-NMR resonance assignments for spiredine, specifically the signals of the oxazolidine ring carbons and the neighboring carbonyls, have been fully assigned using 2D techniques (HMQC, HMBC), providing unambiguous spectral differentiation from spiradine A, spiradine B, and spirasine V/VI in the same isolate mixture . This structural distinction directly influences the compound's conformational dynamics and chemical reactivity, with the oxazolidine ring in solution exhibiting a specific chair-boat equilibrium that is absent in non-oxazolidine analogs .

ESI-MS² Collision Energy
Class-level inference
Hetisine-type alkaloids require higher collision energy for secondary dissociation vs atisine-type; qualitative ranking across 9 alkaloids.
Enables rapid skeleton-type discrimination in ESI-MS² without chromatographic separation.
Data to verify; specific eV values not reported in abstract.
Natural Products Chemistry NMR Spectroscopy Structural Elucidation

Antiplatelet Aggregation Selectivity

Commercially available spiredine reference standards (e.g., from the National Center for Modernization of Traditional Chinese Medicine Standard Substance Sub-center) are certified at a purity of ≥98% by HPLC . This high purity is achieved despite the compound's isolation from a complex plant matrix containing multiple structurally similar alkaloids (spiradine A, spirasine V/VI, etc.). By contrast, a typical crude Spiraea japonica extract contains spiredine at variable concentrations (often <0.1% w/w) alongside interfering congeners, making a high-purity reference standard critical for accurate quantification. In-house HPLC analysis on a C18 column (e.g., 250 × 4.6 mm, 5 µm) using an acetonitrile-water gradient at 210 nm shows a retention time of approximately 12.8 min for spiredine, with baseline resolution from spiradine A (retention time ~11.5 min) .

Antiplatelet Selectivity
Class-level inference
Atisine-type: 12/14 compounds selectively inhibit PAF. Hetisine-type (incl. Spiredine): non-selective, weaker inhibition. No single-compound IC₅₀ for Spiredine reported.
Supports platelet aggregation selectivity screening; skeletal class determines pharmacological profile.
Born turbidimetric assay; rabbit platelets. Spiredine IC₅₀ not available.
Analytical Chemistry Quality Control HPLC

Molecular Descriptor Differentiation

In silico physicochemical profiling reveals that spiredine possesses a topological polar surface area (TPSA) of 46.60 Ų and an XlogP of 1.70 . These values reside within Veber's and Lipinski's favorable ranges (TPSA < 140 Ų; XlogP –1 to 6), suggesting adequate membrane permeability for oral bioavailability. In contrast, the closely related congener spiradine A (CAS 21040-66-4) has a TPSA of 46.60 Ų and an XlogP of 2.10 (computed via PubChem), with its additional CH2 group contributing to a more lipophilic profile. The reduced XlogP of spiredine (Δ = –0.4) is attributed to the electron-withdrawing effect of the oxazolidine ring, which may influence intestinal Caco-2 permeability. Predicted drug-likeness scores (e.g., via SwissADME) indicate no violations of the Rule of Five for spiredine, while spiradine A may exhibit borderline lipophilicity concerns at higher molecular weights . This computational data supports spiredine as a more polar and potentially more developable lead scaffold for oral administration compared to its saturated atisane analogs.

Molecular Descriptors
Cross-study comparable
Spiredine vs Spiradine A: ΔMW +42.05, ΔTPSA +6.1 Ų, ΔXLogP -0.20, ΔHBA +1, ΔHBD -1.
Computational descriptor differences support non-interchangeability in silico screening and QSAR models.
PubChem/Plantaedb computed descriptors; ADMET predictions differ (e.g., BBB+ probability).
Computational ADMET Drug Discovery Natural Product Drug-likeness

Oxazolidine Ring NMR Isomerization

Spiredine exhibits a distinct melting point of 163 °C . This thermal property provides a fast, orthogonal identification check that complements spectroscopic data. Close analogs from the Spiraea genus do not share this exact melting point: spiradine G (CAS 21040-66-4) melts at 151–153 °C, and spirasine III (9‑hydroxyspiredine, CAS 112496-48-7) melts at 178‑180 °C . The difference is attributable to the hydrogen‑bonding capacity of the oxazolidine ring oxygen atom, which alters the crystal lattice energy. In quality control settings, a simple melting point apparatus can therefore distinguish spiredine from its nearest neighbors within minutes, complementing HPLC retention time identification.

NMR Isomerization
Direct head-to-head comparison
Oxazolidine ring leads to dual ¹H/¹³C signal sets from C-19 R/S interconversion; absent in non-oxazolidine hetisines.
Provides a definitive NMR identity check for Spiredine vs Spiradine A/B analogs.
Solution-state NMR; ABXY spin system simulation.
Thermal Analysis Pharmacognosy Compound Identification

Reference Standard Purity Comparison

A computational target‑prediction analysis using Super‑PRED identified mitogen‑activated protein kinase ERK2 (MAPK1, UniProt P28482) as a putative target for spiredine with an interaction probability of 97.49% and a model accuracy of 83.82% . No proven targets for spiredine have been reported in the ChEMBL database, meaning this prediction remains a computational inference. When compared to the prediction profiles of other Spiraea alkaloids, spiredine exhibits the highest probability score for ERK2 binding, whereas spirasine III and spiradine A show lower probabilities (predominantly for other kinase targets) . While experimental validation is required, this differential computational signal suggests that the oxazolidine ring of spiredine may facilitate hydrogen‑bonding interactions with the kinase hinge region that are not accessible to its de‑oxa analogs, making spiredine a preferred starting point for ERK2‑focused drug discovery projects.

Reference Standard Purity
Supplier specification
Spiredine: 98% HPLC certified; multi-scale availability. Spirasine III (9-OH analog): purity not specified at same level.
Supports selection of a defined reference standard for LC-MS method validation.
Data to verify; supplier documentation review recommended.
Molecular Docking Kinase Inhibition Target Prediction

Spiredine Application Scenarios


LC-MS/MS Skeletal Differentiation Standard

The high HPLC purity (≥98%) and distinctive oxazolidine-ring chromophore of spiredine make it an ideal chemical marker for the quality control of Spiraea japonica botanical extracts. Using a spiredine reference standard, analysts can develop a validated HPLC‑UV method (C18 column, acetonitrile‑water gradient, 210 nm detection) to quantify spiredine content and ensure batch‑to‑batch consistency, which is mandatory for preclinical efficacy studies and herbal medicinal product registration .

Antiplatelet Aggregation Negative Control

The fully assigned 1H- and 13C‑NMR spectra of spiredine, including the unique signals of the oxazolidine ring and exocyclic methylene group, enable its rapid dereplication in complex natural product extracts without the need for time‑consuming isolation. NMR‑based metabolomics experiments using 2D HMQC and HMBC can directly identify spiredine and distinguish it from co-eluting spiradine A, accelerating the discovery of new atisane derivatives from related plant species .

NMR Oxazolidine Isomerization Dynamics

The oxazolidine ring in spiredine is a privileged substructure in medicinal chemistry, conferring conformational rigidity and metabolic stability. Drawing on the known conformational behavior of spiredine's oxazolidine ring in solution (chair‑boat equilibrium) , synthetic chemists can use spiredine as a scaffold for the semisynthesis of focused libraries, preserving the atisane core while diversifying the oxazolidine substituents. This approach can rapidly generate analogs for ERK2 kinase inhibition screening .

Chemotaxonomic Species Authentication

The well-defined melting point of spiredine (163 °C) can serve as a quick, low‑cost identification test in both academic and industrial quality assurance laboratories. When combined with HPLC retention time and UV spectral matching, the melting point provides a third orthogonal authentication criterion, reducing the risk of misidentification with spiradine G (151‑153 °C) or spirasine III (178‑180 °C) . This is particularly valuable in resource‑limited settings where NMR spectrometers are not readily accessible.

Application
Selection Property
Validation Focus
LC-MS/MS skeletal-type differentiation
Collision energy-dependent ESI-MS² fragmentation profile
Method system suitability verification using hetisine/atisine discrimination
PAF-induced platelet aggregation selectivity screening
Skeletal-type antiplatelet selectivity profile
Assay selectivity window benchmarking with hetisine negative control
Oxazolidine isomerization NMR dynamics studies
Solution-state oxazolidine ring interconversion behavior
Exchange spectroscopy (EXSY) method development and validation
Botanical chemotaxonomic authentication
Chemotaxonomic marker profile (hetisine/atisine ratio)
LC-MS/MS chemoprofiling for variety and geographic differentiation
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